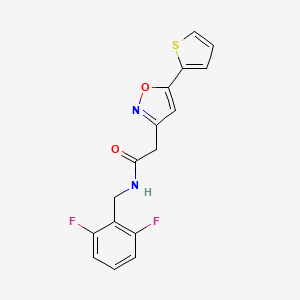

N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N2O2S/c17-12-3-1-4-13(18)11(12)9-19-16(21)8-10-7-14(22-20-10)15-5-2-6-23-15/h1-7H,8-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMMRGFWRXPLQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)CC2=NOC(=C2)C3=CC=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

Formation of the Isoxazole Ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne or alkene.

Introduction of the Thiophene Group: This step may involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the isoxazole core.

Attachment of the Difluorobenzyl Group: This can be done through a nucleophilic substitution reaction, where the difluorobenzyl halide reacts with the isoxazole derivative.

Formation of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines.

Substitution: The difluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the isoxazole ring can produce isoxazolines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide. Research indicates that compounds containing isoxazole and thiophene rings exhibit significant antibacterial and antifungal activities. For instance, derivatives of this compound have shown effectiveness against various strains of bacteria, including resistant strains, suggesting a potential role in treating infections caused by multidrug-resistant organisms .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have demonstrated that similar isoxazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. In vitro assays have shown that N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can inhibit tumor growth in specific cancer cell lines .

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of isoxazole derivatives and tested their antimicrobial activity. The results indicated that compounds similar to N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .

Study 2: Cancer Cell Apoptosis

Another investigation focused on the anticancer properties of this compound. Researchers treated various cancer cell lines with N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide and observed a dose-dependent induction of apoptosis. Flow cytometry analysis revealed increased levels of caspase activation and DNA fragmentation, confirming the compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Isoxazolyl Acetamide Derivatives

highlights two closely related isoxazolyl acetamides:

(E)-N-(3-Fluoroisoxazol-5-yl)-2-(i-((3-Methylisoxazol-5-yl)Methyl)-2-Oxoindolin-3-ylidene)Acetamide (Value: 6.554)

(E)-N-(3-Hydroxyisoxazol-5-yl)-2-(i-((3-Methylisoxazol-5-yl)Methyl)-2-Oxoindolin-3-ylidene)Acetamide (Value: 6.815)

Key Comparisons :

- Substituent Effects : The fluorinated isoxazole (6.554) and hydroxylated isoxazole (6.815) differ in electronic properties. Fluorine’s electron-withdrawing nature may enhance metabolic stability, while the hydroxyl group could improve solubility or hydrogen-bonding interactions.

- Activity Metrics : The numerical values (6.554 vs. 6.815) may correlate with logP (lipophilicity) or bioactivity indices, suggesting that substituent choice significantly impacts molecular behavior .

Structural Contrast with Target Compound: The target compound lacks the indolinone moiety but incorporates a thiophene ring and difluorobenzyl group. The thiophene’s sulfur atom may enhance π-π stacking or alter redox properties compared to simpler isoxazole derivatives.

Pyridazinone-Based FPR Agonists

describes pyridazin-3(2H)-one acetamides as agonists for formyl peptide receptors (FPR1/FPR2):

- N-(4-Bromophenyl)-2-[5-(3-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-yl]-Acetamide (mixed FPR1/FPR2 ligand)

- N-(4-Bromophenyl)-2-[5-(4-Methoxybenzyl)-3-Methyl-6-Oxo-6H-Pyridazin-1-yl]-Acetamide (specific FPR2 agonist)

Key Comparisons :

- Core Heterocycle: Pyridazinone vs. isoxazole-thiophene. Pyridazinone’s dual nitrogen atoms may favor binding to cationic residues in FPR receptors, whereas the target compound’s isoxazole-thiophene system could target different protein pockets.

- Pharmacological Activity: These compounds activate calcium mobilization and chemotaxis in neutrophils, suggesting anti-inflammatory or immunomodulatory applications. The target compound’s difluorobenzyl group might similarly influence receptor affinity but via distinct interactions .

Benzothiazole Acetamide Derivatives

lists benzothiazole acetamides with trifluoromethyl and methoxy groups:

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-Trimethoxyphenyl)Acetamide

Key Comparisons :

- Aromatic Systems : Benzothiazole vs. isoxazole-thiophene. Benzothiazole’s fused ring system increases rigidity and may improve DNA intercalation or kinase inhibition.

- Substituent Impact : The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism, whereas methoxy groups on phenyl rings could modulate solubility or π-stacking .

Thiazolidinone Acetamide with Antiproliferative Activity

identifies 2-[2-(2,6-Dichlorophenylamino)Phenyl]-N-{5-[5-(4-Methoxyphenyl)-3-Naphthalen-2-yl-4,5-Dihydropyrazol-1-ylmethylene]-4-Oxo-2-Thioxothiazolidin-3-yl}-Acetamide (Compound 9), which exhibits a cell growth inhibition index (GPmean) of 22.40%.

Key Comparisons :

- Complexity: Compound 9’s thiazolidinone and dihydropyrazole moieties create a larger, more rigid structure compared to the target compound. This complexity may enhance selectivity but reduce bioavailability.

- Chlorophenyl vs.

Biological Activity

N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 367.38 g/mol. Its structure features a difluorobenzyl group attached to an acetamide moiety, with a thiophene-isoxazole component that is crucial for its biological activity.

Research indicates that compounds similar to N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide exhibit inhibition of viral RNA-dependent RNA polymerase (RdRp), which is essential for the replication of various viruses, including SARS-CoV-2. The structure-activity relationship (SAR) studies suggest that modifications in the thiophene and isoxazole moieties can significantly enhance antiviral potency.

Antiviral Activity

- SARS-CoV-2 Inhibition : Compounds in the same class as N-(2,6-difluorobenzyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide have shown promising results as SARS-CoV-2 RdRp inhibitors. For instance, related compounds demonstrated IC50 values ranging from 1.11 µM to 7.50 µM against RdRp, indicating significant antiviral activity comparable to known inhibitors like remdesivir .

Anticancer Activity

- Cell Line Studies : The compound has been evaluated for its anticancer properties against various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways, altering mitochondrial membrane potential and triggering cell death mechanisms .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | IC50 Values (µM) | Notes |

|---|---|---|---|

| SARS-CoV-2 Inhibition | 6b5, 6d5 | 1.11 - 7.50 | Comparable to remdesivir |

| Anticancer Activity | Various Cell Lines | Varies | Induces apoptosis via mitochondrial pathways |

Research Findings

- Antiviral Studies : In vitro studies have shown that modifications in the benzyl and thiophene groups can enhance the antiviral efficacy of related compounds by improving their binding affinity to RdRp .

- Cytotoxicity Assessments : The cytotoxic effects on non-cancerous cells were evaluated to assess selectivity. The compound exhibited lower cytotoxicity against normal cells compared to cancer cells, indicating a potential therapeutic window for further development .

- Structure-Activity Relationship (SAR) : Detailed SAR analyses have revealed that the presence of electron-withdrawing groups enhances the biological activity of these compounds, making them effective against viral targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.